molecular formula C15H14O4 B5704723 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone

1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone

Cat. No. B5704723
M. Wt: 258.27 g/mol
InChI Key: USBIMTXZHQUULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone, also known as DMPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPPE is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Mechanism of Action

The mechanism of action of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone has also been shown to inhibit the activity of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and to increase the production of antioxidant enzymes. 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone has also been shown to inhibit the activity of enzymes that are involved in the breakdown of extracellular matrix proteins, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo studies. Additionally, 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone is relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone in vivo and to identify the mechanisms by which it inhibits the growth of cancer cells. Additionally, 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone may have potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the safety and efficacy of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone in these applications. Finally, 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone may have potential applications as a probe in biochemical and physiological studies. Further studies are needed to identify the specific targets of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone and to elucidate its mechanism of action.

Synthesis Methods

The synthesis of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone can be achieved through a multi-step process that involves the reaction of phenol and 4-methylbenzoyl chloride to form 4-methylphenyl phenyl ether. This intermediate product is then reacted with ethylene oxide to produce 1-(4-methylphenyl)-2-phenoxyethanol. Finally, the compound is oxidized using potassium permanganate to form 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone.

Scientific Research Applications

1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone has been used as a probe in various biochemical and physiological studies.

properties

IUPAC Name

1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-10-7-12(16)15(13(17)8-10)14(18)9-19-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBIMTXZHQUULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dihydroxy-4-methylphenyl)-2-phenoxyethanone

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